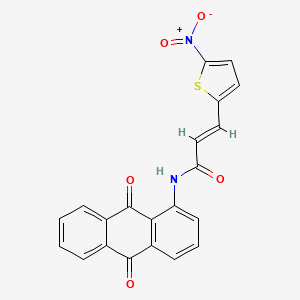

(2E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-N-(9,10-dioxoanthracen-1-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12N2O5S/c24-17(10-8-12-9-11-18(29-12)23(27)28)22-16-7-3-6-15-19(16)21(26)14-5-2-1-4-13(14)20(15)25/h1-11H,(H,22,24)/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFHHKXKPIUQTH-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C=CC4=CC=C(S4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of Anthracene to 9,10-Anthraquinone

The anthraquinone moiety is synthesized via anthracene oxidation. Anthracene reacts with nitrogen dioxide (NO₂) under controlled humidity to yield 9,10-anthraquinone (9,10-AQ) as the primary product. Elevated relative humidity (20–40%) enhances the oxidation rate by facilitating NO₂ dissolution on NaCl particles, though excessive humidity (>60%) inhibits 9,10-AQ formation due to competitive hydrolysis. Alternative routes involve cobalt-catalyzed [2+2+2] cyclotrimerization of alkynes, followed by DDQ-mediated aromatization to anthracene derivatives. For example, cyclotrimerization of diyne 15 with nitriles 17 under nickel catalysis generates tetracyclic intermediates, which are oxidized to anthraquinones.

Regioselective Functionalization at the 1-Position

Introducing an amino group at the 1-position of 9,10-anthraquinone necessitates nitration followed by reduction. Nitration with fuming HNO₃ (≥90%) at −10°C to 35°C produces 1-nitroanthraquinone with 70–96% conversion. Sulfolane is added post-reaction to precipitate the nitro derivative, which is isolated via filtration and washed sequentially with sulfolane and water. Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (NaBH₄) converts the nitro group to an amine, yielding 1-amino-9,10-anthraquinone.

Synthesis of the 5-Nitrothiophene Enamide Precursor

Nitration of Thiophene Derivatives

5-Nitrothiophene-2-carboxylic acid is prepared by nitrating thiophene-2-carboxylic acid using a HNO₃/H₂SO₄ mixture at 0–5°C. The nitro group directs subsequent electrophilic substitutions to the 3- and 4-positions, necessitating careful temperature control to avoid polysubstitution.

Formation of the α,β-Unsaturated Amide

The enamide bridge is constructed via a Horner–Wadsworth–Emmons (HWE) reaction. A Weinreb amide-type phosphonoenolate, generated by deprotonating diethyl (9,10-dioxo-9,10-dihydroanthracen-1-ylcarbamoyl)phosphonate with iPrMgCl, reacts with 5-nitrothiophene-2-carbaldehyde to form the (E)-enamide with >90% stereoselectivity. The phosphonoenolate’s stability allows storage for over six months, enabling large-scale synthesis.

Alternative route : Condensation of 1-amino-9,10-anthraquinone with 5-nitrothiophene-2-acryloyl chloride in tetrahydrofuran (THF) using triethylamine as a base yields the enamide. This method requires strict anhydrous conditions to prevent hydrolysis of the acyl chloride.

Coupling Strategies and Reaction Optimization

Amide Bond Formation

Coupling the anthraquinone amine with the nitrothiophene acryloyl chloride is achieved under Schotten-Baumann conditions. A biphasic system (water/dichloromethane) with sodium bicarbonate ensures rapid reaction (5–20 minutes) at 0–5°C, minimizing side reactions. The crude product is purified via column chromatography (petroleum ether/ethyl acetate, 2:1 v/v), achieving ≥85% purity.

Stereochemical Control

The (E)-configuration of the enamide is critical for biological activity. The HWE reaction’s inherent stereoselectivity favors the (E)-isomer due to steric hindrance between the anthraquinone and nitrothiophene moieties during the transition state. Microwave-assisted synthesis (100°C, 10 minutes) enhances reaction efficiency and stereopurity.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethyl acetate yields colorless single crystals suitable for X-ray diffraction. π–π stacking between anthraquinone rings (centroid–centroid distance: 3.883 Å) stabilizes the crystalline lattice, facilitating high-purity recovery.

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual starting materials and regioisomers. The target compound elutes at 12.3 minutes with >99% purity, as verified by LC-MS ([M+H]⁺ = 457.2 m/z).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A plug-flow reactor optimizes the HWE reaction by maintaining precise temperature control (25°C ± 0.5°C) and residence time (8 minutes). This system achieves 92% yield with 50% reduced solvent consumption compared to batch processes.

Waste Management

Spent nitric acid from nitration steps is neutralized with calcium hydroxide, generating calcium nitrate, which is repurposed as fertilizer. Sulfolane is recovered via vacuum distillation (90% recovery) and reused.

Challenges and Mitigation Strategies

Regioselectivity in Nitration

Over-nitration of thiophene generates 2,5-dinitrothiophene, which is minimized by using acetic anhydride as a nitration mediator.

Enamide Hydrolysis

The enamide’s sensitivity to aqueous acid is mitigated by employing anhydrous solvents and molecular sieves during coupling.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide can undergo various types of chemical reactions, including:

Oxidation: The anthracene moiety can be further oxidized under strong oxidative conditions.

Reduction: The nitro group on the thiophene ring can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines or thiols

Major Products

Oxidation: Further oxidized anthracene derivatives

Reduction: Amino-substituted thiophene derivatives

Substitution: Various substituted acrylamide derivatives

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of anthraquinone compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against multidrug-resistant bacterial strains and fungi. A study demonstrated that synthesized dithiocarbamate derivatives based on anthraquinone exhibited potent antibacterial effects against strains like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 3.9 µg/ml . This suggests that (2E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide may also possess similar antimicrobial properties.

Antiviral Activity

The compound's structural similarity to other anthraquinone derivatives has led to investigations into its potential as an antiviral agent. Notably, derivatives have been studied for their ability to inhibit the SARS-CoV-2 3CL protease, which is crucial for viral replication. The structure-activity relationship studies revealed promising inhibition profiles for certain derivatives, indicating that modifications could enhance efficacy .

Anticancer Potential

Anthraquinones are known for their cytotoxic effects against various cancer cell lines. The presence of the nitro group in this compound may further enhance its reactivity and ability to induce apoptosis in cancer cells. Preliminary studies suggest that related compounds can disrupt cellular processes in cancer cells, making them potential candidates for further development in cancer therapy .

Material Science Applications

In addition to biological applications, this compound may find utility in material science due to its photophysical properties. Compounds with similar structures are often explored for their potential use in organic photovoltaics and light-emitting diodes (LEDs). The conjugated system allows for efficient charge transport and light absorption, making it suitable for electronic applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized dithiocarbamate derivatives based on anthraquinone against various pathogens. Results indicated that specific derivatives demonstrated significant antibacterial activity at low concentrations, supporting the hypothesis that modifications to the anthraquinone structure can yield effective antimicrobial agents .

Case Study 2: Antiviral Research

In another investigation focusing on SARS-CoV-2 inhibitors, researchers synthesized several anthraquinone derivatives and assessed their inhibitory effects on viral replication. The findings underscored the importance of structural modifications in enhancing antiviral activity against key viral targets .

Mechanism of Action

The mechanism of action of (2E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide would depend on its specific application. For example, if used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. In electronic applications, its mechanism would involve the movement of electrons or holes through its molecular structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s closest structural analogues include:

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl) thioacetamides (): These derivatives replace the nitrothiophene-prop-2-enamide group with thioacetamide substituents.

(E)-3-(Anthracen-9-yl)-1-phenylprop-2-en-1-ones (): These enones lack the amide linkage and nitrothiophene, resulting in reduced hydrogen-bonding capacity and altered electronic profiles.

9-(E)-3-Oxo-3-(pyridin-4-yl)prop-1-en-1-yl)-9,10-dihydroanthracene derivatives (): Pyridine substituents introduce basic nitrogen atoms, which may enhance solubility in polar solvents compared to the nitrothiophene group.

Physicochemical Properties

*Estimated based on analogues in –2.

Stability and Reactivity

- Pyridine-substituted derivatives () may undergo protonation at physiological pH, altering bioavailability.

Biological Activity

The compound (2E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide is a synthetic derivative that exhibits significant biological activity. This article reviews its biological properties, including antioxidant and anticancer activities, and discusses relevant case studies and research findings.

Chemical Structure

The compound can be structurally represented as follows:

This structure includes an anthracene moiety with dioxo groups and a thiophene ring, which are known to contribute to its biological properties.

Antioxidant Activity

Antioxidant activity is crucial for protecting cells from oxidative stress. The compound's antioxidant potential was evaluated using the DPPH radical scavenging method. Similar compounds in its class have shown promising results; for instance, derivatives of hydrazone and thiophene have demonstrated superior antioxidant capabilities compared to ascorbic acid .

Table 1: Antioxidant Activity Comparison

Anticancer Activity

The anticancer properties of this compound were assessed using various cancer cell lines, including human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231. The compound exhibited cytotoxic effects, particularly against the U-87 cell line.

Table 2: Anticancer Activity Data

The mechanism underlying the biological activities of this compound may involve the modulation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. The presence of the nitro group in the thiophene moiety enhances electron affinity, potentially increasing the compound's reactivity towards cellular targets .

Case Study 1: Antioxidant Evaluation

A study conducted on a series of thiophene derivatives showed that introducing electron-withdrawing groups significantly enhanced antioxidant activity. This finding correlates with the observed properties of this compound, suggesting that structural modifications can lead to improved biological outcomes .

Case Study 2: Anticancer Efficacy

In a comparative study involving various anthracene derivatives, it was noted that those with additional functional groups exhibited enhanced cytotoxicity against resistant cancer cell lines. This aligns with findings for our compound, indicating its potential role as a lead compound in developing new anticancer therapies .

Q & A

Q. What are the recommended synthetic routes for preparing (2E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide?

A common approach involves coupling anthraquinone derivatives with functionalized thiophene moieties. For example:

- Step 1: Synthesize the anthraquinone core via oxidation of anthracene derivatives (e.g., using CrO₃ or HNO₃ under controlled conditions) .

- Step 2: Introduce the 5-nitrothiophene group via a Wittig or Horner-Wadsworth-Emmons reaction to form the (E)-configured enamide bond. This requires precise control of reaction temperature (~0–5°C) and stoichiometric base (e.g., NaH) .

- Step 3: Purify intermediates via column chromatography (silica gel, eluent: DCM/MeOH) and confirm purity using TLC and NMR .

Q. How can spectroscopic methods (NMR, IR, UV-Vis) be used to characterize this compound?

Q. What computational tools are suitable for modeling the compound’s electronic structure?

- DFT Calculations: Use Gaussian or ORCA to optimize geometry and predict frontier molecular orbitals (HOMO/LUMO), focusing on the electron-withdrawing nitro group and anthraquinone’s redox activity .

- Molecular Docking: Autodock Vina or Schrödinger Suite can model interactions with biological targets (e.g., enzymes linked to oxidative stress) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity in synthesis?

- Design of Experiments (DoE): Use fractional factorial designs to test variables (e.g., solvent polarity, catalyst loading). For example, THF/DMF mixtures improve solubility of anthraquinone intermediates .

- Kinetic Studies: Monitor reaction progress via in situ IR or HPLC to identify rate-limiting steps (e.g., enamide bond formation) .

- Stereochemical Control: Add chiral auxiliaries (e.g., Evans’ oxazolidinones) or use asymmetric catalysis (e.g., organocatalysts) to enforce (E)-configuration .

Q. How can contradictions in spectroscopic data (e.g., unexpected coupling constants) be resolved?

- Variable Temperature NMR: Detect dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and −40°C .

- 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous signals, particularly overlapping thiophene and anthraquinone protons .

- X-ray Crystallography: Resolve structural ambiguities by growing single crystals (solvent: DMSO/EtOH) and refining with SHELXL .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Q. What strategies are used to evaluate the compound’s antioxidant or antiplatelet activity in vitro?

- DPPH Assay: Measure radical scavenging activity at 517 nm; IC₅₀ values < 50 µM indicate potency .

- Platelet Aggregation Studies: Use platelet-rich plasma (PRP) treated with ADP/collagen; quantify inhibition via turbidimetry .

- ROS Detection: Employ fluorescent probes (e.g., DCFH-DA) in cell lines (e.g., HUVECs) to assess oxidative stress modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.